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Compound of Interest

Compound Name: 2-(2,6-Difluorophenyl)ethanol

Cat. No.: B575222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol of significant interest in the

fields of medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl

ring attached to an ethanol moiety, makes it a valuable synthetic intermediate and building

block for the development of novel therapeutic agents. The presence of fluorine atoms can

significantly modulate the physicochemical and pharmacological properties of molecules,

including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical

guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic

data, and potential applications of 2-(2,6-Difluorophenyl)ethanol.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(2,6-Difluorophenyl)ethanol is
presented in the table below. These properties are essential for its handling, characterization,

and application in synthetic chemistry.
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Property Value Reference

IUPAC Name 2-(2,6-Difluorophenyl)ethanol

CAS Number 168766-16-3 [1]

Molecular Formula C₈H₈F₂O [1]

Molecular Weight 158.15 g/mol [1]

Appearance
Colorless to light yellow liquid

(predicted)
[2]

Boiling Point 201.5 ± 25.0 °C at 760 mmHg [1]

Density 1.2 ± 0.1 g/cm³ [1]

pKa 13.48 ± 0.20 (predicted) [2]

Synthesis of 2-(2,6-Difluorophenyl)ethanol
A plausible and efficient method for the synthesis of 2-(2,6-Difluorophenyl)ethanol is the

reduction of a suitable precursor such as 2,6-difluorophenylacetic acid or its ester derivative.

The use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent is a

standard procedure for the conversion of carboxylic acids to primary alcohols.

Proposed Synthetic Pathway

2,6-Difluorophenylacetic acid

2-(2,6-Difluorophenyl)ethanol

Reduction

1. LiAlH₄, THF
2. H₂O workup

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(2,6-Difluorophenyl)ethanol via reduction.
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Experimental Protocol: Reduction of 2,6-
Difluorophenylacetic Acid
Materials:

2,6-Difluorophenylacetic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Deionized water

1 M Hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

A solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous THF is prepared in a round-

bottom flask under an inert atmosphere (e.g., argon or nitrogen).

The flask is cooled to 0 °C in an ice bath.

Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise to the stirred solution.

Caution: LiAlH₄ reacts violently with water.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for several hours until the reaction is complete (monitored by TLC).

The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M

HCl to dissolve the aluminum salts.

The aqueous layer is extracted with diethyl ether (3x).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and the solvent is removed under reduced pressure to yield the crude product.

The crude 2-(2,6-difluorophenyl)ethanol can be purified by column chromatography on

silica gel.

Spectroscopic Data and Analysis
The following table summarizes the predicted spectroscopic data for 2-(2,6-
Difluorophenyl)ethanol, which is crucial for its identification and characterization.

Spectroscopic Data
Predicted Chemical Shifts (δ) /
Wavenumber (cm⁻¹) / m/z

¹H NMR

~7.2-7.4 (m, 1H, Ar-H), ~6.9-7.1 (t, 2H, Ar-H),

~3.9 (t, 2H, CH₂OH), ~3.0 (t, 2H, ArCH₂), ~1.5

(t, 1H, OH)

¹³C NMR

~162 (dd, J=245, 7 Hz, C-F), ~130 (t, J=10 Hz,

Ar-C), ~115 (t, J=15 Hz, Ar-CH), ~112 (dd,

J=20, 5 Hz, Ar-C), ~60 (CH₂OH), ~35 (t, J=5 Hz,

ArCH₂)

IR Spectroscopy

3500-3200 (broad, O-H stretch), 3100-3000 (C-

H aromatic stretch), 2950-2850 (C-H aliphatic

stretch), 1620-1580 (C=C aromatic stretch),

1250-1050 (C-O stretch and C-F stretch)

Mass Spectrometry
M⁺ at m/z = 158. Key fragments: [M-H₂O]⁺ at

m/z = 140, [M-CH₂OH]⁺ at m/z = 127.

Potential Biological Activity and Applications in
Drug Development
While specific biological activities for 2-(2,6-Difluorophenyl)ethanol are not extensively

documented, its structural features suggest potential applications in drug discovery. Fluorinated

phenyl derivatives are known to exhibit a range of biological activities, including antibacterial,

antifungal, and anticancer properties.[3][4][5] The difluoro substitution pattern can enhance
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metabolic stability and influence the conformation of the molecule, potentially leading to

improved pharmacological profiles.

This compound serves as a key building block for the synthesis of more complex molecules. Its

primary alcohol functionality allows for a variety of chemical transformations, such as oxidation

to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide

for subsequent nucleophilic substitution reactions.

Hypothetical Drug Discovery Workflow

2-(2,6-Difluorophenyl)ethanol

Library Synthesis
(e.g., esterification, etherification)

High-Throughput Screening

Hit Identification

Lead Optimization

Preclinical Studies

Clinical Trials
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Caption: A workflow for utilizing 2-(2,6-Difluorophenyl)ethanol in drug discovery.

Safety and Handling
2-(2,6-Difluorophenyl)ethanol should be handled with care in a well-ventilated laboratory

fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and

eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided

by the supplier.

Conclusion
2-(2,6-Difluorophenyl)ethanol is a valuable fluorinated building block with significant potential

in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its

properties, a plausible synthetic route with a detailed experimental protocol, and predicted

spectroscopic data for its characterization. Its utility as a precursor for the synthesis of novel

bioactive compounds makes it a molecule of interest for researchers and professionals in drug

development. Further investigation into the specific biological activities of this compound and

its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2,6-
Difluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575222#iupac-name-for-2-2-6-difluorophenyl-
ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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